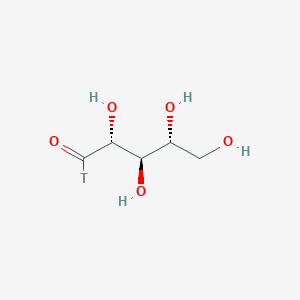

D-Ribose-1-3H

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

152.14 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy-1-tritiopentan-1-one |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i1T |

InChI Key |

PYMYPHUHKUWMLA-RHTJZAGISA-N |

Isomeric SMILES |

[3H]C(=O)[C@@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and purification of tritiated D-Ribose

Precision Synthesis and Purification of [1- H]-D-Ribose

A High-Specific Activity Protocol for Metabolic Tracing

Executive Summary

This technical guide details the synthesis, purification, and validation of D-Ribose labeled with tritium at the C-1 position ([1-

Part 1: Strategic Synthesis Selection

The choice of precursor and reducing agent dictates the isotopic position and specific activity.

| Method | Precursor | Label Position | Pros | Cons |

| Borotritide Reduction | D-Ribono-1,4-lactone | C-1 (Aldehyde) | High Specific Activity (>10 Ci/mmol), Stereospecific | Requires rigorous borate removal |

| Catalytic Exchange | D-Ribose | Random (Non-specific) | Simple setup | Low specific activity, labile tritium |

| Enzymatic Synthesis | [3H]-Glucose | Variable | Biologically relevant | Complex purification, lower yield |

Expert Insight: We utilize the Borotritide Reduction method. The lactone ring constrains the configuration, ensuring that upon reduction and subsequent ring opening, the D-ribose stereochemistry is preserved. The critical challenge in this protocol is not the reduction itself, but the quantitative removal of borate complexes which otherwise inhibit biological assays.

Part 2: Detailed Experimental Protocol

Safety Warning: All steps involving tritiated compounds must be performed in a certified fume hood with appropriate airflow and tritium monitoring. Use double-gloving and liquid scintillation counting (LSC) for swipe tests.

Phase 1: The Reduction Reaction

Objective: Convert D-ribono-1,4-lactone to [1-

-

Reagent Preparation:

-

Dissolve 1 mmol of D-ribono-1,4-lactone in 5 mL of anhydrous ethanol/water (70:30 v/v).

-

Causality: The lactone is stable in this solvent; water is required to solubilize the borohydride, while ethanol moderates the reaction rate.

-

-

Isotopic Addition:

-

Cool the solution to 0°C on an ice bath to suppress side reactions (over-reduction to ribitol).

-

Add stoichiometric sodium borotritide (

, typically 25-100 mCi depending on desired specific activity) dissolved in 0.1 M NaOH. -

Self-Validating Check: Monitor for slow gas evolution (

). Rapid bubbling indicates moisture contamination or excessive temperature.

-

-

Completion:

-

Stir for 2 hours at 0°C, then allow to warm to room temperature for 1 hour.

-

Validation: Spot an aliquot on TLC (Silica gel, n-butanol:acetic acid:water 2:1:1). The starting lactone spot (

) should disappear.

-

Phase 2: The "Methyl Borate Trap" (Critical Borate Removal)

Objective: Remove the borate-ribose complex which mimics sugar phosphates and interferes with enzymatic assays.

-

Quenching:

-

Evaporation Cycles:

-

Add 5 mL of Methanol to the filtrate.

-

Evaporate to dryness under reduced pressure (Rotary evaporator with a tritium trap).

-

Repeat this step 5-7 times.

-

Mechanism:[1][2] Boric acid reacts with methanol to form trimethyl borate (

), which is volatile and azeotropes away. -

Expert Tip: Failure to repeat this step results in a "gummy" residue that is chemically impure and biologically toxic.

-

Part 3: Visualization of Workflows

Workflow 1: Synthesis Pathway

The following diagram illustrates the chemical transformation and the critical borate removal loop.

Caption: Figure 1. Chemical synthesis pathway emphasizing the cyclic methanol evaporation required to break the borate complex.

Workflow 2: Purification Logic

Purification separates the labeled ribose from unreacted lactone, ribitol (over-reduction product), and radiolysis byproducts.

Caption: Figure 2. HPLC purification workflow utilizing amino-bonded silica for carbohydrate separation.

Part 4: Purification & Quality Control

High-Performance Liquid Chromatography (HPLC)

Ion exchange is effective for desalting, but HPLC is required for radiochemical purity.

-

Column: Amino-bonded silica (e.g., Phenomenex Luna

or Waters Carbohydrate Analysis). -

Mobile Phase: Acetonitrile : Water (80:20 to 85:15 v/v), isocratic.

-

Flow Rate: 1.0 mL/min.

-

Detection: Refractive Index (RI) for mass mass, Radio-flow detector for tritium.

-

Retention Time: D-Ribose typically elutes between 10–14 minutes, distinct from Ribitol (earlier) and Lactone (later).

Quality Control Metrics

-

Radiochemical Purity (RCP): Must be >97% by HPLC.

-

Specific Activity (SA): Determined by mass spectrometry or enzymatic assay (Ribokinase) coupled with LSC.

-

Chemical Purity: NMR (

H) to confirm the absence of ethyl/methyl groups from solvents.

Part 5: Stability and Storage (The "Self-Destruct" Problem)

Tritiated compounds are subject to autoradiolysis —self-destruction via beta-decay energy.

-

The Problem: High specific activity ribose in dry solid form degrades rapidly due to free radical formation in the crystal lattice.

-

The Solution:

-

Solvent: Store in Ethanol:Water (1:1) or sterile water. The solvent acts as a radical scavenger.

-

Temperature: -20°C is standard; -80°C is preferred for long-term (>6 months).

-

Concentration: Keep radioactive concentration below 1 mCi/mL to minimize radical cross-reaction.

-

References

-

Isbell, H. S. (1976). Synthesis of Carbohydrates labeled with Radioisotopes. Journal of Research of the National Bureau of Standards.

-

Wherli, P. & Schaffer, B. (1980). Process for the preparation of ribose. US Patent 4,205,162.

-

Shodex HPLC. (2025). Analysis of Ribose According to USP-NF Method. Shodex Application Notes.

-

Perkins, A. (2015). Tritium Handling and Safe Storage. DOE-STD-1129-2015.

-

Williams, H. (2010). Boron removal from carbohydrate solutions via methanol evaporation. Journal of Carbohydrate Chemistry.

An In-Depth Technical Guide to the Metabolic Fate of D-Ribose-1-³H in Mammalian Cells

A Senior Application Scientist's Synthesis of Mechanistic Insights and Field-Proven Methodologies for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the metabolic journey of D-Ribose-1-³H within mammalian cells. By elucidating the core metabolic pathways, providing detailed experimental protocols, and interpreting the significance of the tritiated label's fate, this document serves as an essential resource for researchers investigating cellular energy metabolism, nucleotide synthesis, and the therapeutic potential of D-ribose.

Introduction: The Central Role of D-Ribose in Cellular Metabolism

D-ribose, a naturally occurring pentose sugar, is a cornerstone of cellular function. It forms the carbohydrate backbone of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA), and is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] Mammalian cells can synthesize D-ribose de novo through the pentose phosphate pathway (PPP), a process that is often rate-limited.[1] Consequently, the administration of exogenous D-ribose has garnered significant interest for its potential to bypass this bottleneck and support cellular energetics, particularly in tissues with high energy demands or under conditions of metabolic stress.[1][2]

To trace the intricate pathways of exogenous D-ribose, radiolabeling studies are indispensable. D-Ribose-1-³H, with a tritium atom at the C1 position, serves as a powerful tool. The fate of this specific label provides crucial insights into the initial enzymatic steps and the subsequent distribution of the ribose moiety throughout the cell's metabolic network.

Section 1: Cellular Uptake and Initial Phosphorylation

The journey of exogenous D-Ribose-1-³H begins with its transport across the cell membrane. While dedicated ribose transporters have not been fully characterized in mammalian cells, evidence suggests that members of the glucose transporter (GLUT) family may facilitate its uptake.[3]

Once inside the cell, D-ribose is rapidly phosphorylated at the C5 position by the enzyme ribokinase (RK) , an ATP-dependent reaction that yields D-ribose-5-phosphate (R5P) .[4][5] This phosphorylation is a critical step as it traps the ribose molecule within the cell and primes it for entry into central metabolic pathways.

Section 2: Major Metabolic Fates of D-Ribose-5-Phosphate-1-³H

The newly synthesized D-Ribose-5-phosphate-1-³H stands at a critical metabolic crossroads, with two primary fates:

-

Entry into the Nucleotide Biosynthesis Pathway: A significant portion of R5P is activated by the enzyme phosphoribosyl pyrophosphate (PRPP) synthetase to form 5-phospho-α-D-ribose 1-diphosphate (PRPP) .[6][7] PRPP is a key precursor for the de novo and salvage pathways of purine and pyrimidine nucleotide synthesis.[7] In this pathway, the entire ribose molecule, including the tritium label at C1, is incorporated into the growing nucleotide chains of RNA and DNA.

-

Integration into the Non-Oxidative Pentose Phosphate Pathway (PPP): R5P can also enter the reversible, non-oxidative branch of the PPP.[8][9] Through a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase, R5P can be converted into glycolytic intermediates such as fructose-6-phosphate and glyceraldehyde-3-phosphate.[8]

The Fate of the C1-³H Label in the Pentose Phosphate Pathway

A crucial aspect of using D-Ribose-1-³H as a tracer is understanding the fate of the tritium label. When R5P enters the non-oxidative PPP, the carbon skeleton is rearranged. If these intermediates are subsequently cycled back into the oxidative branch of the PPP via conversion to glucose-6-phosphate, the C1 position can be lost as CO₂ during the decarboxylation step catalyzed by 6-phosphogluconate dehydrogenase.[10] This means that a portion of the tritium label from D-Ribose-1-³H may be lost as tritiated water (³H₂O). The extent of this loss provides a measure of the degree to which exogenous ribose is catabolized through the oxidative PPP versus being directly channeled into nucleotide synthesis.

Section 3: Experimental Workflow for Tracing D-Ribose-1-³H

A robust and reproducible experimental design is paramount for accurately determining the metabolic fate of D-Ribose-1-³H. The following protocol outlines a comprehensive workflow for a pulse-chase experiment in cultured mammalian cells.

Detailed Experimental Protocol

3.1.1 Cell Culture and Labeling (Pulse-Chase)

-

Cell Seeding: Plate mammalian cells of interest at a desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 60-80%).

-

Starvation (Optional but Recommended): To enhance the uptake of the radiolabel, aspirate the growth medium and incubate the cells in a serum-free or low-glucose medium for 1-2 hours prior to labeling.

-

Pulse: Replace the starvation medium with a pre-warmed medium containing D-Ribose-1-³H at a final concentration of 1-10 µCi/mL. The specific activity of the stock solution should be noted for later calculations. The duration of the pulse can vary from minutes to hours depending on the metabolic processes being investigated.

-

Chase: At the end of the pulse period, rapidly aspirate the radioactive medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated label. Add fresh, pre-warmed, complete medium (containing unlabeled ribose and glucose) and return the cells to the incubator.

-

Harvesting: At various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells.

3.1.2 Cell Lysis and Fractionation

-

Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 0.5 M perchloric acid (PCA) or 10% trichloroacetic acid (TCA) to the cells to precipitate macromolecules.

-

Scraping and Collection: Scrape the cells in the acid and transfer the suspension to a microcentrifuge tube.

-

Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Fraction Separation:

-

Acid-Soluble Fraction: Carefully collect the supernatant, which contains the acid-soluble metabolites (including nucleotides, sugar phosphates, and other small molecules). Neutralize the supernatant with a suitable base (e.g., KOH for PCA).

-

Acid-Insoluble Fraction: The pellet contains the acid-insoluble macromolecules (DNA, RNA, and proteins).

-

3.1.3 Analysis of the Acid-Soluble Fraction

-

Metabolite Separation: Separate the radiolabeled metabolites in the neutralized acid-soluble fraction using high-performance liquid chromatography (HPLC). Ion-pair reversed-phase HPLC is a common method for separating nucleotides and sugar phosphates.[3][11][12][13]

-

Quantification: Collect fractions from the HPLC and determine the radioactivity in each fraction using a liquid scintillation counter (LSC). By comparing the retention times to known standards, the amount of tritium incorporated into specific metabolites like ATP, GTP, UTP, and CTP can be quantified.

3.1.4 Analysis of the Acid-Insoluble Fraction

-

Washing: Wash the acid-insoluble pellet several times with the corresponding acid to remove any remaining soluble components, followed by a wash with ethanol to remove lipids.

-

Hydrolysis:

-

RNA: To specifically quantify tritium incorporation into RNA, the pellet can be hydrolyzed with a base (e.g., 0.3 M KOH at 37°C for 1-2 hours). This will hydrolyze RNA into ribonucleotides, leaving DNA and protein intact.

-

DNA and Protein: The remaining pellet after base hydrolysis can be further processed to separate DNA and protein for subsequent quantification of tritium incorporation.

-

-

Quantification: Determine the total radioactivity in the hydrolyzed fractions and the remaining pellet using a liquid scintillation counter.

Section 4: Data Presentation and Interpretation

The quantitative data obtained from the experimental workflow can be summarized in tables to provide a clear overview of the metabolic fate of D-Ribose-1-³H over time.

Table 1: Time-Course of Tritium Incorporation into Acid-Soluble Metabolites

| Time (minutes) | Total Acid-Soluble ³H (DPM/10⁶ cells) | ³H in ATP (DPM/10⁶ cells) | ³H in GTP (DPM/10⁶ cells) | ³H in UTP (DPM/10⁶ cells) | ³H in CTP (DPM/10⁶ cells) |

| 0 | Value | Value | Value | Value | Value |

| 15 | Value | Value | Value | Value | Value |

| 30 | Value | Value | Value | Value | Value |

| 60 | Value | Value | Value | Value | Value |

| 120 | Value | Value | Value | Value | Value |

Table 2: Time-Course of Tritium Incorporation into Acid-Insoluble Macromolecules

| Time (minutes) | Total Acid-Insoluble ³H (DPM/10⁶ cells) | ³H in RNA (DPM/10⁶ cells) | ³H in DNA (DPM/10⁶ cells) |

| 0 | Value | Value | Value |

| 15 | Value | Value | Value |

| 30 | Value | Value | Value |

| 60 | Value | Value | Value |

| 120 | Value | Value | Value |

Interpretation of Results:

-

Rapid incorporation into the acid-soluble pool indicates efficient cellular uptake and phosphorylation of D-Ribose-1-³H.

-

Time-dependent increase of tritium in ATP, GTP, UTP, and CTP demonstrates the active channeling of the labeled ribose into nucleotide synthesis.

-

The appearance of tritium in the RNA fraction confirms the utilization of these newly synthesized, labeled nucleotides for transcription.

-

Delayed or lower incorporation into the DNA fraction is expected, as DNA synthesis primarily occurs during the S-phase of the cell cycle.

-

A decrease in the total cellular radioactivity over time can be attributed to the loss of the tritium label as ³H₂O through the oxidative PPP, providing an estimate of the catabolic flux of the exogenous ribose.

Conclusion: A Powerful Tool for Metabolic Investigation

The use of D-Ribose-1-³H as a metabolic tracer provides a dynamic and quantitative view of pentose metabolism in mammalian cells. By carefully designing and executing the experimental protocols outlined in this guide, researchers can gain valuable insights into the regulation of nucleotide biosynthesis, the activity of the pentose phosphate pathway, and the overall energetic status of the cell. These findings are not only fundamental to our understanding of cellular physiology but also hold significant implications for the development of therapeutic strategies targeting metabolic pathways in various diseases.

References

-

Jansens, A., & Braakman, I. (n.d.). Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. Retrieved from [Link]

-

Lomako, J., Lomako, W. M., & Whelan, W. J. (1985). Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery. Analytical Biochemistry, 147(1), 180–185. Retrieved from [Link]

-

Avezov, E., Ron, E., Izenshtein, Y., Adan, Y., & Lederkremer, G. Z. (2022, June 2). Pulse-chase Analysis of N-linked Sugar Chains from Glycoproteins in Mammalian Cells l Protocol Preview. Retrieved from [Link]

-

Janssen, G. M., & Neefjes, J. J. (2009). Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading. Methods in Molecular Biology, 531, 133–143. Retrieved from [Link]

-

KEGG. (n.d.). KEGG ENZYME: 2.7.6.1. Retrieved from [Link]

-

Wikipedia. (n.d.). Ribose-phosphate diphosphokinase. Retrieved from [Link]

-

Mahoney, D. E., Hiebert, J. B., & Thimmesch, A. (2018). Understanding D-Ribose and Mitochondrial Function. Advances in Bioscience and Clinical Medicine, 6(3), 39. Retrieved from [Link]

-

AK Lectures. (n.d.). Nonoxidative Phase of Pentose Phosphate Pathway. Retrieved from [Link]

-

Khan Academy. (n.d.). Pentose phosphate pathway. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Adenosine Mono-, Di- and Triphosphate in Reversed-Phase Mixed-Mode with LC/MS Compatible Conditions. Retrieved from [Link]

-

Chen, L., et al. (2019). Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research, 47(21), e134. Retrieved from [Link]

-

Marin, S., et al. (2016). Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors. NMR in Biomedicine, 29(8), 1076–1086. Retrieved from [Link]

-

Le, T. H., et al. (2017). Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. Analytical and Bioanalytical Chemistry, 409(26), 6293–6303. Retrieved from [Link]

-

Ralser, M., et al. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological Reviews, 90(3), 925-951. Retrieved from [Link]

-

Ge, T., et al. (2020). The pentose phosphate pathway in health and disease. Nature Reviews Nephrology, 16(12), 704-720. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "Pulse Labeling". Retrieved from [Link]

-

Anderson, C. M., & Anderson, R. C. (1978). Measurement of ribonucleotide pool specific activities by an in vivo method. Journal of Biological Chemistry, 253(18), 6433-6437. Retrieved from [Link]

-

Li, Z., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(19), 6614. Retrieved from [Link]

-

Han, C., et al. (2024). D-ribose metabolic disorder and diabetes mellitus. Journal of Translational Medicine, 22(1), 89. Retrieved from [Link]

-

Hama, Y., et al. (2001). Simultaneous determination of mono- and poly(ADP-ri-bose) in vivo by tritium labelling and direct high-performance liquid chromatographic separation. Biochemical Journal, 356(Pt 1), 145–151. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Retrieved from [Link]

-

Wilkinson, D. J., et al. (2018). A novel D2O tracer method to quantify RNA turnover as a biomarker of de novo ribosomal biogenesis, in vitro, in animal models, and in human skeletal muscle. American Journal of Physiology-Endocrinology and Metabolism, 314(5), E457-E468. Retrieved from [Link]

-

ResearchGate. (n.d.). EVect of 4 days of 20 mM D-ribose or 20 mM D-arabinose incubation on intracellular ribose (––) and arabinose (––) levels in Wbroblasts. Retrieved from [Link]

-

Ralser, M., et al. (2009). In vivo incorporation of tritium from 3H2O into pulmonary lipids of meal-fed and starved rats. Lipids, 44(11), 1009-1019. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of Graph-based Data Mining to Metabolic Pathways. Retrieved from [Link]

-

Ferreira, J. C., et al. (2023). Residues of the ribose binding site are required for human ribokinase activity. Journal of Biological Chemistry, 299(3), 102953. Retrieved from [Link]

-

Diez-Cecilia, E., et al. (2018). Analyzing Subcellular mRNA Localization via Cell Fractionation. Methods in Molecular Biology, 1713, 1-16. Retrieved from [Link]

-

Furneaux, H. M., & Pearson, C. K. (1980). Adenosine diphosphate ribose transferase from baby-hamster kidney cells (BHK-21/C13). Characterization of the reaction and product. The Biochemical journal, 187(1), 91–103. Retrieved from [Link]

-

Sidorov, G. V., & Myasoedov, N. F. (1980). Introduction of tritium label in nucleic acid components by hydrogenolysis of corresponding precursors. 3. Use of liquid column chromatography for preparative separation of tritiated nucleotides. Radiokhimiya, 22(6), 896-901. Retrieved from [Link]

-

GraphViz. (2023, January 28). Datasets of text - GraphViz examples? Retrieved from [Link]

-

PathBank. (n.d.). Loading Pathway... Retrieved from [Link]

-

Pittelli, M., et al. (2019). Chronic depletion of subcellular NAD pools reveals their interconnectivity and a buffering function of mitochondria. eLife, 8, e49323. Retrieved from [Link]

-

microberx. (n.d.). MetaboliteVisualizer. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C ribose label distribution. Phase-plane analysis of the normalized... Retrieved from [Link]

-

Ferreira, J. C., et al. (2023). Residues of the ribose binding site are required for human ribokinase activity. bioRxiv. Retrieved from [Link]

Sources

- 1. Results for "Pulse Labeling" | Springer Nature Experiments [experiments.springernature.com]

- 2. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 3. longdom.org [longdom.org]

- 4. Analyzing Subcellular mRNA Localization via Cell Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 6. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aklectures.com [aklectures.com]

- 8. mdc-berlin.de [mdc-berlin.de]

- 9. Glucose Metabolism via the Pentose Phosphate Pathway, Glycolysis and Krebs Cycle in an Orthotopic Mouse Model of Human Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

High-Precision Tracing of the Non-Oxidative Pentose Phosphate Pathway: A Technical Guide to D-Ribose-1-³H

Executive Summary

While stable isotope tracing (¹³C-MFA) has become the gold standard for central carbon metabolism, radiolacing remains superior for specific mechanistic inquiries requiring high sensitivity and distinct signal-to-noise ratios. D-Ribose-1-³H is a specialized tracer uniquely suited for probing the non-oxidative branch of the Pentose Phosphate Pathway (PPP).

Unlike [1-¹⁴C]-Glucose, which measures oxidative flux via CO₂ release, D-Ribose-1-³H specifically interrogates the reversibility of the non-oxidative branch and the salvage capacity for nucleotide biosynthesis . This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks necessary to deploy this tracer effectively.

Part 1: Mechanistic Principles

The Tracer: D-Ribose-1-³H

The utility of this tracer relies on the specific metabolic fate of the hydrogen atom attached to the C1 position of the ribose ring. Upon cellular entry, D-Ribose-1-³H is phosphorylated by Ribokinase to form Ribose-5-Phosphate (R5P) , retaining the tritium label at C1.

From R5P, the label faces a trifurcated path. The distribution of tritium across these three fates provides a readout of metabolic phenotype.

Pathway Fates and Signal Generation

-

Direct Nucleotide Synthesis (Retention):

-

R5P is converted to PRPP (Phosphoribosyl pyrophosphate).

-

The C1-³H is incorporated into the ribose moiety of RNA and DNA.

-

Signal: Acid-insoluble radioactivity (cell pellet).

-

-

Glycolytic Integration (Retention):

-

R5P enters the non-oxidative PPP, converting to Fructose-6-Phosphate (F6P) and Glyceraldehyde-3-Phosphate (G3P).[1]

-

Through Transketolase (TKT) and Transaldolase (TAL) reactions, the C1 of R5P becomes C1 of F6P or C3 of G3P.

-

These intermediates flow down glycolysis to Pyruvate/Lactate.

-

Signal: Acid-soluble radioactivity (media/supernatant), specifically in lactate.

-

-

Oxidative Recycling (Release):

-

The Critical Flux Metric: If the non-oxidative branch is highly reversible, F6P (labeled at C1) isomerizes back to Glucose-6-Phosphate (G6P).

-

G6P enters the Oxidative PPP via Glucose-6-Phosphate Dehydrogenase (G6PDH) .[2]

-

Mechanism: G6PDH stereospecifically transfers the hydride from C1 of G6P to NADP⁺ to form NADPH.

-

The ³H on NADPH is eventually equilibrated with the cellular water pool during respiratory oxidation or fatty acid synthesis.

-

Signal: ³H₂O (Tritiated Water) in the supernatant.

-

Visualization: The Tritium Fate Map

Figure 1: Metabolic fate of the C1-Tritium atom. Green path indicates nucleotide salvage (retention). Red path indicates oxidative recycling (release to water).

Part 2: Experimental Design & Protocol

Pre-Experimental Considerations

-

Specific Activity (SA): Ribose-1-³H is often supplied at high SA (e.g., 20–30 Ci/mmol). For metabolic flux, this must be diluted with cold carrier ribose to physiological concentrations (typically 5–50 µM depending on cell type) to avoid perturbing pool sizes.

-

Dual Labeling (Optional but Recommended): Co-labeling with [U-¹⁴C]-Glucose allows for normalization of total metabolic activity. The ³H/¹⁴C ratio provides a direct index of Ribose recycling relative to general glucose carbon flux.

Reagents and Equipment

-

Tracer: D-[1-³H] Ribose (HPLC purified, >97% radiochemical purity).

-

Cell Culture: 6-well plates or T-25 flasks.

-

Scintillation Fluid: Ultima Gold™ or equivalent water-accepting cocktail.

-

Separation: Perchloric Acid (PCA) for extraction; Dowex 1X8 (Formate form) columns for nucleotide separation (optional).

-

Vapor Diffusion Chamber: For separating ³H₂O from substrate (critical step).

Step-by-Step Protocol: The "Recycling vs. Salvage" Assay

This protocol quantifies the partition coefficient of ribose between nucleic acid synthesis and metabolic recycling.

Phase 1: Pulse Labeling

-

Seeding: Seed cells to reach 70-80% confluence at the time of assay.

-

Equilibration: Wash cells 2x with PBS. Add experimental medium (glucose-containing) minus ribose. Incubate for 30 min to deplete intracellular ribose pools.

-

Pulse: Add medium containing D-Ribose-1-³H (1 µCi/mL) + Unlabeled Ribose (10 µM final).

-

Incubation: Incubate for 2–4 hours. Note: Longer incubations risk label scrambling; shorter incubations may not reach isotopic steady state in the nucleotide pool.

Phase 2: Harvesting & Separation

-

Media Collection: Collect supernatant. This contains unconsumed substrate, ³H-Lactate, and ³H₂O .

-

Quenching: Wash cell monolayer 3x with ice-cold PBS to remove extracellular tracer.

-

Extraction: Add 500 µL 0.5M Perchloric Acid (PCA) to the monolayer. Scrape and collect lysate.

-

Fractionation:

-

Centrifuge lysate (14,000 x g, 10 min, 4°C).

-

Pellet (Macromolecules): Contains RNA/DNA. Solubilize in 0.3M NaOH (60°C, 1 hr).

-

Supernatant (Soluble Pool): Contains free nucleotides and metabolic intermediates.

-

Phase 3: The Vapor Diffusion Assay (Measuring ³H₂O)

To quantify recycling, you must separate tritiated water from the tritiated ribose/lactate in the media. Distillation is cumbersome; vapor diffusion is scalable.

-

Place 400 µL of Media Supernatant in a small cup inside a scintillation vial.

-

Place 1 mL of Water in the bottom of the scintillation vial (outside the cup).

-

Seal the vial tightly and incubate at 50°C for 24 hours.

-

Mechanism: ³H₂O equilibrates between the cup and the bottom water. Non-volatile ribose/lactate remains in the cup.

-

Remove the cup. Add scintillation fluid to the bottom water. Count.

Part 3: Data Analysis & Interpretation

Calculating Flux

Raw CPM (Counts Per Minute) must be converted to molar flux using the Specific Activity (SA) of the media.

Interpreting the Ratios

| Measurement | Biological Meaning | High Value Indicates |

| Acid-Insoluble ³H | Rate of RNA/DNA Synthesis | High proliferation; active Salvage Pathway. |

| ³H₂O Release | Oxidative Recycling | High non-oxidative PPP reversibility; R5P is exceeding biosynthetic demand and flowing back to glycolysis/Ox-PPP.[3] |

| ³H-Lactate | Glycolytic Output | R5P is being used as a carbon fuel source (catabolism) rather than for biosynthesis. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ³H incorporation in DNA | High endogenous ribose synthesis | The de novo pathway (from Glucose) is outcompeting the salvage pathway. Lower glucose conc. in media to force salvage. |

| High Background in ³H₂O | Vapor exchange during incubation | Ensure culture plates are sealed with Parafilm during the 4hr pulse if volume is low. |

| Inconsistent Pellet Counts | Incomplete solubilization | Ensure NaOH digestion is fully effective; neutralize with HCl before adding scintillation fluid to prevent chemiluminescence. |

Part 4: Integration with ¹³C-MFA

While D-Ribose-1-³H provides excellent sensitivity for the rate of recycling, it does not identify the specific carbon rearrangements. For a complete picture, this assay should be paired with [1,2-¹³C₂]-Glucose tracing.

-

³H-Ribose answers: "How much Ribose is recycled?"

-

¹³C-Glucose answers: "Which path (TKT vs TAL) did the carbon take?"

By combining these, researchers can map the Pentose Cycle , a futile cycle where glucose is oxidized to CO₂, resynthesized to hexose via PPP, and re-oxidized, often upregulated in antioxidant-stressed cancer cells.

References

-

Hiatt, H. H. (1957).[4] Studies of ribose metabolism. I. The pathway of nucleic acid ribose synthesis in a human carcinoma cell in tissue culture. Journal of Clinical Investigation, 36(10), 1408–1415.[4] Link

-

Katz, J., & Wood, H. G. (1963). The use of C14O2 yields from glucose-1- and -6-C14 for the evaluation of the pathways of glucose metabolism.[5] Journal of Biological Chemistry, 238, 517-523. Link

-

Metallo, C. M., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis. Royal Society of Chemistry Advances, 12, 25528-25544. Link

-

Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. Link

-

Horecker, B. L. (2002). The Pentose Phosphate Pathway.[1][2][3][4][5][6][7][8][9] Journal of Biological Chemistry (Classic Reprint), 277, 47965. Link

Sources

- 1. bio.libretexts.org [bio.libretexts.org]

- 2. microbenotes.com [microbenotes.com]

- 3. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. STUDIES OF RIBOSE METABOLISM. III. THE PATHWAY OF RIBOSE CARBON CONVERSION TO GLUCOSE IN MAN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 9. Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Abundance and Endogenous Pathways of D-Ribose

Abstract

D-Ribose, a five-carbon monosaccharide, is a fundamental biomolecule essential for life. It forms the carbohydrate backbone of ribonucleic acid (RNA) and is a critical component of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] This technical guide provides an in-depth exploration of the natural abundance of D-Ribose and the intricate endogenous metabolic pathways that govern its synthesis and utilization. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical significance of D-Ribose, its distribution in nature, the regulatory mechanisms of its production via the pentose phosphate pathway, and established methodologies for its quantification and enzymatic analysis.

Introduction: The Central Role of D-Ribose in Cellular Bioenergetics and Genetics

D-Ribose is a naturally occurring pentose sugar that plays a pivotal role in cellular metabolism.[2][3] Its significance stems from two primary functions:

-

Energy Production: D-Ribose is an indispensable precursor for the synthesis of ATP.[2][4][5] The purine nucleotide pathway, which generates ATP, is regulated by the availability of 5-phosphoribosyl-1-pyrophosphate (PRPP), a molecule derived from D-Ribose.[6] Consequently, D-Ribose is crucial for maintaining cellular energy levels, particularly in high-energy demand tissues such as the heart and skeletal muscles.[2][5]

-

Genetic Material and Coenzymes: As a core component of RNA, D-Ribose is integral to the processes of gene transcription and translation.[1][7] Its deoxy-form, deoxyribose, is a fundamental building block of DNA. Furthermore, D-Ribose is incorporated into various essential coenzymes, including nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), which are vital for numerous redox reactions in cellular metabolism.

Given its central role, understanding the sources and metabolic regulation of D-Ribose is paramount for various fields of biomedical research, including the development of therapeutics for conditions associated with impaired energy metabolism.[3][8]

Natural Abundance of D-Ribose

While the body can synthesize D-Ribose endogenously, it is also present in some foods, though not in high concentrations.[9][10] The primary source of D-Ribose for most organisms is its de novo synthesis from glucose.

| Food Source | Reported Presence of Ribose | Notes |

| Meats | Present | |

| Dairy Products | Present | |

| Asparagus | Present | |

| Broccoli | Present |

Table 1: Natural Food Sources of Ribose.[11] It is important to note that obtaining significant amounts of D-Ribose through diet alone is challenging, making endogenous synthesis the primary determinant of its availability.[10]

Endogenous Synthesis: The Pentose Phosphate Pathway (PPP)

The principal route for endogenous D-Ribose synthesis is the Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt.[6][12] This metabolic pathway runs parallel to glycolysis and serves two main functions: the production of NADPH for reductive biosynthesis and cellular antioxidant defense, and the synthesis of pentose phosphates, including Ribose-5-phosphate (R5P), the precursor to D-Ribose.[13]

The PPP is divided into two distinct phases: the oxidative phase and the non-oxidative phase.

The Oxidative Phase: Generating NADPH and Pentose Phosphates

This irreversible phase converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH in the process.

Key Steps and Enzymes:

-

Glucose-6-phosphate dehydrogenase (G6PD): This is the rate-limiting enzyme of the PPP.[14] It catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, reducing NADP+ to NADPH.[15] The activity of G6PD is allosterically inhibited by high levels of NADPH, ensuring that the pathway is active when NADPH is in demand.[14][16]

-

6-Phosphogluconolactonase: This enzyme hydrolyzes 6-phosphoglucono-δ-lactone to 6-phosphogluconate.

-

6-Phosphogluconate dehydrogenase: This enzyme catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate, producing a second molecule of NADPH.

The Non-Oxidative Phase: Interconversion of Sugars

This reversible phase allows for the conversion of ribulose-5-phosphate into other sugar phosphates, including the crucial Ribose-5-phosphate.

Key Steps and Enzymes:

-

Ribulose-5-phosphate Isomerase: This enzyme converts ribulose-5-phosphate to its aldose isomer, Ribose-5-phosphate (R5P).[16]

-

Ribulose-5-phosphate 3-Epimerase: This enzyme epimerizes ribulose-5-phosphate to xylulose-5-phosphate.

-

Transketolase and Transaldolase: These enzymes catalyze a series of reactions that interconvert three-, four-, five-, six-, and seven-carbon sugar phosphates.[14] These reversible reactions allow the cell to either produce more R5P when needed for nucleotide synthesis or to convert excess pentose phosphates back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate).[12] The activity of these enzymes is dependent on the cellular demand for R5P versus NADPH.[17]

Caption: The Pentose Phosphate Pathway for D-Ribose Synthesis.

Metabolic Fate and Regulation

The Ribose-5-phosphate generated through the PPP can then be converted to D-Ribose. The transformation between D-Ribose and R5P is catalyzed by ribokinase.[12] The intracellular level of D-Ribose is tightly regulated. When D-Ribose levels increase, it can be shunted back into the non-oxidative phase of the PPP to produce glycolytic intermediates for ATP production.[12] Alternatively, it can be converted to PRPP for nucleotide synthesis.[12] However, excessive intracellular D-Ribose can lead to non-enzymatic glycation reactions, forming advanced glycation end-products (AGEs) which can be cytotoxic.[12][18]

Methodologies for D-Ribose Research

Accurate quantification of D-Ribose and assessment of the activity of its metabolic enzymes are crucial for research in this area.

Quantification of D-Ribose in Biological Samples

Several analytical techniques are available for the quantification of D-Ribose.

High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating and quantifying sugars like D-Ribose.

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

-

Typical Method: A common approach involves reverse-phase HPLC with a suitable column, such as a Newcrom R1.[19] The mobile phase often consists of a mixture of acetonitrile, water, and an acid like phosphoric acid.[19] Detection can be achieved using an evaporative light-scattering detector (ELSD) or a refractive index (RI) detector. The Japanese and Korean official analysis methods for D-Ribose in food additives specify the use of a strong cation exchange column.[20]

-

High-Throughput HPLC: For applications like directed enzyme evolution, high-throughput HPLC methods have been developed to rapidly analyze ribose and ribitol in enzymatic reactions.[21]

Capillary Electrophoresis (CE): This technique is particularly useful for the chiral separation of D- and L-ribose.

-

Principle: CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary.

-

Method for Chiral Separation: A method has been developed for the separation of ribose enantiomers using 7-aminonaphthalene-1,3-disulfonic acid as a derivatization reagent and an electrolyte containing tetraborate and β-cyclodextrin.[21]

Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this provides high sensitivity and specificity for D-Ribose detection.

-

Principle: MS identifies and quantifies molecules based on their mass-to-charge ratio.

-

Method: A method for detecting D-ribose in capecitabine intermediates utilizes electrospray ionization (ESI) in negative ion mode with selected reaction monitoring (SRM).[22]

Enzymatic Assays for Pentose Phosphate Pathway Enzymes

Assessing the activity of key PPP enzymes provides insights into the metabolic flux towards D-Ribose synthesis.

Spectrophotometric Assays: These are continuous assays that measure the change in absorbance of NADP+ as it is reduced to NADPH.

-

Principle: The production of NADPH is monitored by the increase in absorbance at 340 nm.

-

Example Protocol for Glucose-6-Phosphate Dehydrogenase (G6PD) Activity:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl2, glucose-6-phosphate, and NADP+.

-

Initiate the reaction by adding the enzyme source (e.g., cell lysate).

-

Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH.

-

Similar spectrophotometric assays can be adapted to measure the activity of 6-phosphogluconate dehydrogenase.[23] Commercial assay kits are also available for the measurement of various PPP enzymes and metabolites.[24]

Caption: Workflow for G6PD Spectrophotometric Assay.

Conclusion and Future Directions

D-Ribose is a cornerstone of cellular life, indispensable for energy metabolism and the synthesis of genetic material. Its endogenous production is tightly regulated through the pentose phosphate pathway, which adapts to the cell's needs for NADPH and pentose phosphates. While naturally present in some foods, endogenous synthesis remains the primary source of this vital sugar. The methodologies outlined in this guide provide a robust framework for researchers to investigate the roles of D-Ribose in health and disease. Future research will likely focus on further elucidating the intricate regulatory networks governing D-Ribose metabolism and exploring the therapeutic potential of D-Ribose supplementation in a wider range of clinical conditions characterized by mitochondrial dysfunction and energy depletion.[2][3]

References

- iHerb Wellness Hub. (2025, October 8). D-Ribose: Uses, Benefits, Side Effects, + More.

- Dr.Oracle. (2025, August 11). What is the role of D-Ribose in the body?.

- Teitelbaum, J. E., Johnson, C., & St. Cyr, J. (2018, May 18). Understanding D-Ribose and Mitochondrial Function. PMC - NIH.

- Chen, L., et al. (n.d.). The intracellular metabolism of endogenous and exogenous D-ribose.... ResearchGate.

- Healthline. (2023, July 12). 5 Emerging Benefits of D-Ribose.

- Thermo Fisher Scientific. (n.d.). Activity Measurements of Pentose Phosphate Pathway Enzymes Using the Thermo Scientific NanoDrop 2000c Kinetics Application.

- UC Berkeley. (2008). Metabolism Lecture 5 — PENTOSE PHOSPHATE PATHWAY.

- DaVinci Labs. (2020, March 6). D-Ribose: What Is It and How It Affects Your Energy?.

- Assay Genie. (n.d.). Pentose Phosphate Assays.

- MedchemExpress.com. (n.d.). D-Ribose 5-phosphate | Endogenous Metabolite.

- Codeage. (2023, May 12). D-Ribose: The Sweet Molecule with a Pivotal Biological Role.

- Shecterle, L. M., & St. Cyr, J. A. (n.d.). Understanding D-Ribose and Mitochondrial Function.

- Oramune. (n.d.). D-Ribose & Energy Production - Review.

- Patra, K. C., & Hay, N. (n.d.). The pentose phosphate pathway in health and disease. PMC.

- Shishmarev, D., et al. (2025, November 12). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability.

- Anti-Na. (n.d.). D-Ribose for Energy: Science-Backed Benefits & Research.

- Intelligent Sugars. (n.d.). Ribose.

- ResearchGate. (n.d.). Supplemental D-ribose bypasses the upper part of the pentose pathway....

- SIELC Technologies. (2018, February 16). Separation of D-Ribose on Newcrom R1 HPLC column.

- Bioenergy Life Science. (n.d.). What foods are naturally rich in ribose?.

- Sun, B., et al. (2012, November 27). Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers. PubMed.

- Shodex HPLC Columns. (n.d.). Analysis of D-Ribose in According to Japanese and Korean Official Analysis Methods for Food Additives (SC1011).

- Google Patents. (n.d.). CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate.

- Wikipedia. (n.d.). Ribose.

- MDPI. (2022, November 29). Ribose Intake as Food Integrator: Is It a Really Convenient Practice?.

- Medicine LibreTexts. (2021, October 25). 7.1: Pentose phosphate pathway.

- PubMed. (n.d.). The enzymes of the classical pentose phosphate pathway display differential activities in procyclic and bloodstream forms of Trypanosoma brucei.

- Khan Academy. (n.d.). Pentose phosphate pathway (article).

Sources

- 1. iherb.com [iherb.com]

- 2. droracle.ai [droracle.ai]

- 3. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5 Emerging Benefits of D-Ribose [healthline.com]

- 5. blog.davincilabs.com [blog.davincilabs.com]

- 6. oramune.com [oramune.com]

- 7. Ribose - Wikipedia [en.wikipedia.org]

- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 9. codeage.com [codeage.com]

- 10. bioenergylifescience.com [bioenergylifescience.com]

- 11. Ribose | Intelligent Sugars [intelligentsugar.info]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. med.libretexts.org [med.libretexts.org]

- 15. Khan Academy [khanacademy.org]

- 16. mcb.berkeley.edu [mcb.berkeley.edu]

- 17. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Separation of D-Ribose on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 20. shodex.com [shodex.com]

- 21. Analytical method development for directed enzyme evolution research: a high throughput high-performance liquid chromatography method for analysis of ribose and ribitol and a capillary electrophoresis method for the separation of ribose enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CN114236008B - Method for detecting content of D-ribose and 5-deoxy-D-ribofuranose in capecitabine intermediate - Google Patents [patents.google.com]

- 23. The enzymes of the classical pentose phosphate pathway display differential activities in procyclic and bloodstream forms of Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. assaygenie.com [assaygenie.com]

Methodological & Application

Application Note: High-Resolution Profiling of Viral RNA Replication using D-Ribose-1-3H

Abstract & Strategic Rationale

While [5,6-3H]-Uridine is the standard for measuring RNA synthesis, it is limited to tracking pyrimidine metabolism. D-Ribose-1-3H offers a distinct and powerful advantage: it labels the phosphoribosyl backbone of all nascent nucleotides (Purines: ATP, GTP; Pyrimidines: CTP, UTP) via the PRPP (5-phosphoribosyl-1-pyrophosphate) pathway.

This application note details a rigorous protocol for quantifying viral RNA-dependent RNA polymerase (RdRp) activity. By utilizing Actinomycin D to silence host DNA-dependent transcription, this assay isolates viral RNA synthesis with high signal-to-noise ratios. This method is critical for evaluating antiviral nucleoside analogs, as it tracks the incorporation of the sugar moiety itself, providing data complementary to base-modified tracers.

Principle of Assay

The assay relies on the metabolic salvage pathway. Exogenous this compound enters the cell and is phosphorylated by Ribokinase to form Ribose-5-Phosphate. This enters the Pentose Phosphate Pathway (PPP) or is directly converted to PRPP by PRPP Synthetase. PRPP then donates the phosphoribosyl backbone for the de novo synthesis and salvage of all four ribonucleotides (NTPs).

In cells infected with RNA viruses (e.g., Influenza, SARS-CoV-2, HCV), the viral RdRp utilizes these labeled NTPs to synthesize viral genomic RNA (vRNA) and mRNA. Specificity is achieved using Actinomycin D , which intercalates into host DNA and blocks host RNA Polymerase II, but cannot bind to the viral RNA template, leaving viral replication unaffected.

Metabolic Pathway Visualization[1][2]

Figure 1: Metabolic fate of this compound. Actinomycin D selectively inhibits host transcription, ensuring tritium incorporation is specific to viral RNA.

Experimental Protocol

Phase A: Materials & Preparation

-

Tracer: this compound (Specific Activity > 20 Ci/mmol).

-

Host Cells: Vero E6, MDCK, or Huh-7 (depending on virus).

-

Inhibitor: Actinomycin D (Stock: 1 mg/mL in DMSO).

-

Precipitant: 10% Trichloroacetic Acid (TCA), ice-cold.[1][2]

-

Carrier: Yeast tRNA or Salmon Sperm DNA (1 mg/mL).

Phase B: Infection and Labeling Workflow

Step 1: Seeding

Seed cells in 12-well plates (approx.

Step 2: Infection

-

Wash cells with PBS.

-

Infect with virus at a high Multiplicity of Infection (MOI = 3-5) to ensure synchronous replication.

-

Incubate for 1 hour at 37°C (adsorption).

-

Remove inoculum and add fresh maintenance media.

Step 3: Host Suppression (The "Act D Chase")

-

Time: At 1-2 hours post-infection (h.p.i).

-

Add Actinomycin D to the media at a final concentration of 5 µg/mL .

-

Note: This concentration is sufficient to inhibit >95% of host transcription in most cell lines within 30 minutes.

Step 4: Metabolic Labeling (Pulse)

-

Time: At the onset of peak viral replication (e.g., 4 h.p.i for Influenza, 6-8 h.p.i for Flaviviruses).

-

Add This compound to the media.

-

Recommended Dose: 5 - 10 µCi/mL.

-

Incubate for 2–4 hours.

Step 5: Harvest & Extraction

-

Remove radioactive media (dispose of as liquid radioactive waste).

-

Wash cells 2x with ice-cold PBS to remove unincorporated tracer.

-

Lysis: Add 500 µL of Trizol or RLT buffer.

-

Crucial Step: Treat lysates with DNase I (RNase-free) for 15 mins at 37°C. While Act D stops transcription, Ribose-3H can theoretically enter DNA via Ribonucleotide Reductase. DNase treatment eliminates this artifact.

Phase C: Detection (TCA Precipitation)

This method quantifies total incorporated radioactivity (viral RNA synthesis).

-

Transfer 100 µL of DNase-treated lysate to a glass tube.

-

Add 10 µL of Carrier RNA (1 mg/mL).

-

Add 1 mL of ice-cold 10% TCA . Vortex and incubate on ice for 30 minutes.

-

Filtration: Pass the solution through a glass fiber filter (Whatman GF/C) using a vacuum manifold.[3]

-

Wash: Rinse filter 3x with 5 mL of 5% TCA, followed by 1x with 70% Ethanol (to dry).

-

Counting: Place filter in a scintillation vial, add 5 mL cocktail, and count on a Liquid Scintillation Counter (LSC).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for viral RNA labeling using this compound.

Data Analysis & Interpretation

Calculating Incorporation Efficiency

Raw data from the LSC is in Counts Per Minute (CPM). To ensure accuracy, convert to Disintegrations Per Minute (DPM) to account for quenching efficiency (typically 30-50% for Tritium).

Expected Results Matrix

| Condition | Act D (-) | Act D (+) | Interpretation |

| Mock Infected | High CPM | < 5% of Control | Baseline: Act D successfully blocks host RNA synthesis. |

| Virus Infected | Very High CPM | High CPM | Signal: Viral RdRp is resistant to Act D. |

| Virus + Drug X | Very High CPM | Low CPM | Hit: Drug X inhibits viral replication. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background in Mock + Act D | Incomplete host suppression. | Increase Act D pre-incubation time or concentration (up to 10 µg/mL). |

| Low Signal in Virus + Act D | Poor infection or wrong timing. | Verify MOI by plaque assay; Ensure labeling pulse aligns with peak replication. |

| Inconsistent Replicates | Loss of precipitate. | Ensure Carrier RNA is added; Do not let filters dry out before washing. |

References

-

Baltimore, D., & Franklin, R. M. (1962). The effect of mengovirus infection on the activity of the DNA-dependent RNA polymerase of L-cells. Proceedings of the National Academy of Sciences, 48(8), 1383–1390.

-

Reich, E., et al. (1961). Action of Actinomycin D on animal cells and viruses. Proceedings of the National Academy of Sciences, 47(8), 1212-1217.

-

PerkinElmer (Revvity). Liquid Scintillation Counting: A Guide to Principle and Practice. Revvity Application Support.

-

Rio, D. C., et al. (2010). RNA: A Laboratory Manual. Cold Spring Harbor Laboratory Press.

-

Banfalvi, G. (2021). Prebiotic Pathway from Ribose to RNA Formation.[4][5] International Journal of Molecular Sciences, 22(7), 3857.

Sources

- 1. DNA Quantification - TCA Precipitation [rothlab.ucdavis.edu]

- 2. Precipitation Procedures [sigmaaldrich.com]

- 3. Protocol for Trichloroacetic Acid (TCA) Precipitation | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. The Origin of RNA and the Formose–Ribose–RNA Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application of D-Ribose-1-3H in cardiovascular metabolism research.

Application Note: Tracing Myocardial ATP Kinetics and Nucleotide Salvage Pathways using D-Ribose-1-3H

Executive Summary

In cardiovascular research, the failing heart is often described as "energy-starved."[1] While glucose and fatty acids fuel contraction, the maintenance of the high-energy phosphate pool (ATP) relies heavily on the availability of the pentose backbone. This compound is a specialized radiotracer designed to bypass the rate-limiting oxidative phase of the Pentose Phosphate Pathway (PPP), entering directly at the Ribose-5-Phosphate (R5P) node.

This guide details the application of this compound to quantify Phosphoribosyl Pyrophosphate (PRPP) synthesis and ATP salvage rates in cardiomyocytes. Unlike glucose tracers, which are heavily oxidized for energy, this compound specifically tracks the biosynthetic restoration of the adenine nucleotide pool following ischemia/reperfusion (I/R) injury.

Scientific Foundation: The Ribose Bypass

The Metabolic Bottleneck

In healthy myocardium, the de novo synthesis of ATP is slow and metabolically expensive. During ischemic stress, ATP levels plummet, and the pool of total adenine nucleotides (TAN) is washed out. Recovery depends on the Salvage Pathway , which recycles hypoxanthine and adenosine back into ATP.

However, the Salvage Pathway is rate-limited by the availability of PRPP .

-

Glucose limitation: Glucose must pass through Glucose-6-Phosphate Dehydrogenase (G6PDH) to generate Ribose-5-Phosphate. G6PDH activity is low in cardiomyocytes.

-

The Ribose Solution: Exogenous D-Ribose is phosphorylated by Ribokinase , bypassing G6PDH and elevating intracellular PRPP levels, thereby accelerating ATP recovery.

Tracer Mechanistics (this compound)

-

Label Position: The tritium (

H) is on Carbon-1. -

Fate in PRPP: Ribokinase converts this compound

Ribose-5-Phosphate-1-3H. PRPP Synthetase adds a pyrophosphate group to C1. The -

Fate in ATP: When Adenine Phosphoribosyltransferase (APRT) converts Adenine + PRPP

AMP, the label is retained in the ribose moiety of the AMP (and subsequently ADP/ATP). -

Specificity: Detection of

H in the ATP fraction specifically validates the incorporation of the exogenous ribose backbone, distinguishing it from ATP generated via pre-existing glucose pools.

Visualization: Metabolic Pathway & Tracer Fate

Figure 1: this compound bypasses the rate-limiting G6PDH step, directly fueling the PRPP pool for accelerated ATP synthesis via the salvage pathway.

Protocol: Measuring ATP Synthesis Rates in Cardiomyocytes

This protocol quantifies the incorporation of this compound into the ATP pool following simulated ischemia.

Materials Required

-

Tracer: this compound (Specific Activity > 5 Ci/mmol).

-

Model: Isolated Adult Rat Cardiomyocytes (ARCMs) or HL-1 Cell Line.

-

Media: Glucose-free Tyrode’s buffer (Ischemia buffer) and Normal Tyrode’s (Reperfusion buffer).

-

Extraction: 0.4 M Perchloric Acid (PCA).

-

Analysis: HPLC with Anion Exchange Column (e.g., SAX) + Flow Scintillation Analyzer or Fraction Collector.

Experimental Workflow

Step 1: Acclimatization

Incubate cardiomyocytes (

Step 2: Simulated Ischemia (Depletion Phase) Replace media with Ischemic Buffer (Glucose-free, containing 2-Deoxyglucose and Sodium Cyanide or placed in a hypoxia chamber).

-

Duration: 20–40 minutes (Target: 40–50% ATP depletion).

-

Validation: Harvest a subset of cells to confirm ATP drop via Luciferase assay.

Step 3: Reperfusion & Labeling (Pulse) Remove ischemic buffer. Wash 1x with PBS. Add Reperfusion Buffer containing:

-

5 mM Unlabeled D-Ribose (to drive the pathway).

-

2 µCi/mL this compound .

-

Incubation: 15, 30, 60, and 120 minutes (Time-course).

Step 4: Metabolic Quenching & Extraction

-

Aspirate radioactive media rapidly.

-

Wash cells 2x with ice-cold PBS (removes extracellular tracer).

-

Add 500 µL 0.4 M Ice-Cold Perchloric Acid (PCA) .

-

Scrape cells and transfer to microcentrifuge tubes.

-

Incubate on ice for 10 min.

-

Centrifuge at 12,000 x g for 5 min at 4°C.

-

Supernatant: Contains nucleotides (ATP/ADP/AMP)

Neutralize with KOH/K2CO3 to pH 7.0. -

Pellet: Solubilize in NaOH for protein quantification (normalization).

Step 5: HPLC Analysis Inject 50 µL of neutralized supernatant onto a Strong Anion Exchange (SAX) HPLC column.

-

Mobile Phase: Ammonium Phosphate gradient (low to high ionic strength).

-

Detection: UV at 254 nm (quantifies Total ATP mass) + Radio-flow detector (quantifies

H-Ribose incorporation).

Data Analysis & Interpretation

Calculating Specific Activity (SA)

To determine the rate of de novo synthesis or salvage, you must calculate the Specific Activity of the ATP pool.

Interpreting the Ratio

| Observation | Interpretation |

| High SA (High CPM/Mass) | Rapid turnover. The cell is actively using the exogenous ribose to rebuild the ATP pool via the salvage pathway. |

| Low SA (Low CPM/Mass) | Slow turnover or block in Ribokinase/PRPP Synthetase. |

| Shift from AMP | In early reperfusion (15 min), label appears in AMP/ADP. By 60 min, the label should shift to ATP. A persistent lag in AMP suggests mitochondrial dysfunction (failure to phosphorylate ADP). |

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for Pulse-Chase radiotracing of ATP synthesis.

Troubleshooting & Optimization

-

Low Signal: The intracellular pool of Ribose-5-Phosphate is small. Ensure the specific activity of the tracer is high enough. If signal is low, decrease the concentration of unlabeled ribose carrier (e.g., from 5 mM to 1 mM), but be aware this may limit the therapeutic "drive" of the pathway.

-

Contamination: Unreacted this compound elutes in the void volume of SAX columns. Ensure your ATP peak (usually eluting late in the gradient) is well-resolved from the void volume to avoid false positives.

-

Safety: Tritium (

H) is a low-energy beta emitter. It cannot be detected effectively by Geiger counters. Use Liquid Scintillation Counting (LSC) for all contamination swipes.

References

-

Zimmer, H. G., & Ibel, H. (1984).[1][2] Ribose accelerates the repletion of the ATP pool during recovery from reversible ischemia of the rat myocardium.[1][3][4] Journal of Molecular and Cellular Cardiology, 16(9), 863–866.

-

Pasque, M. K., et al. (1982).[1] Ribose-enhanced myocardial recovery following ischemia in the isolated working rat heart.[1][2][3][5] The Journal of Thoracic and Cardiovascular Surgery, 83(3), 390–398.[1][2]

-

Pliml, W., et al. (1992). Effects of ribose on exercise-induced ischaemia in stable coronary artery disease. The Lancet, 340(8818), 507–510.

-

Ingwall, J. S. (2009). ATP and the Heart.[1][3][4][6][7][8] Springer Science & Business Media. (Chapter: Nucleotide Metabolism).

-

Pillwein, K., et al. (1990). Radiometric measurement of phosphoribosylpyrophosphate and ribose 5-phosphate by enzymatic procedures. Analytical Biochemistry, 189(2), 191-197.

Sources

- 1. clinmedjournals.org [clinmedjournals.org]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. medisearch.io [medisearch.io]

- 5. Potential Clinical Benefits of D-ribose in Ischemic Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding D-Ribose and Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Significance of the 5-phosphoribosyl-1-pyrophosphate pool for cardiac purine and pyrimidine nucleotide synthesis: studies with ribose, adenine, inosine, and orotic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. supersupps.com [supersupps.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing D-Ribose-1-3H Labeling Efficiency in Primary Cell Cultures

Welcome to the technical support center for D-Ribose-1-3H labeling. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for radiolabeling experiments in primary cell cultures. Here, you will find scientifically grounded answers to common and complex issues encountered in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to quickly orient you to the key aspects of this compound labeling.

Q1: What is the primary application of this compound labeling in primary cell cultures?

A1: this compound is a tritiated form of D-ribose, a central molecule in cellular metabolism. Its primary application is to trace and quantify the de novo and salvage pathways of nucleotide synthesis.[1][2][3] Because D-ribose is a precursor for the synthesis of nucleotides like ATP, RNA, and DNA, introducing a radiolabeled version allows researchers to measure the rate of new nucleotide and nucleic acid synthesis, which is often indicative of cell proliferation and metabolic activity.[4] This is particularly valuable in primary cells, which more closely represent in vivo physiological states compared to immortalized cell lines.[5][6]

Q2: How does exogenous this compound enter the cell and what is its metabolic fate?

A2: Exogenously supplied D-ribose is transported into the cell, where it can be phosphorylated to ribose-5-phosphate (R-5-P).[7] This R-5-P can then enter two major pathways:

-

Nucleotide Synthesis: It can be converted to 5-phosphoribosyl-1-pyrophosphate (PRPP), a critical precursor for both the de novo and salvage pathways of purine and pyrimidine synthesis.[1][8]

-

Pentose Phosphate Pathway (PPP): It can enter the non-oxidative branch of the PPP, where it can be converted into intermediates for glycolysis (fructose-6-phosphate and glyceraldehyde-3-phosphate) to generate ATP.[9]

By tracking the incorporation of the tritium label, you can assess the activity of these pathways.

Q3: Why use tritium (3H) for labeling D-ribose?

A3: Tritium is a low-energy beta emitter, which offers several advantages in a cell culture setting. Its low energy means it has a short path length, allowing for high-resolution autoradiography at the cellular and subcellular levels.[4] While its low energy requires sensitive detection methods like liquid scintillation counting, it is generally safer to handle in the lab compared to higher-energy isotopes, requiring less shielding.[4] Additionally, tritium labeling can achieve a very high specific activity, which is crucial for detecting low-abundance molecules in biological samples.[4]

Q4: What are the key differences between the de novo and salvage pathways of nucleotide synthesis?

A4:

-

De novo synthesis builds nucleotides from simple precursors like amino acids, carbon dioxide, and ribose-5-phosphate.[8][10] This is an energy-intensive process.[2]

-

The salvage pathway recycles pre-existing bases and nucleosides from the breakdown of nucleic acids or from the extracellular environment.[2][11] This pathway is more energy-efficient.[2]

The relative activity of these two pathways can vary significantly between different cell types and metabolic states. Proliferating cells often rely more heavily on the de novo pathway to meet the high demand for new nucleotides.[2][8]

Section 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Low Labeling Efficiency or Poor Incorporation of this compound

Q: My counts per minute (CPM) are consistently low, suggesting poor incorporation of the radiolabel. What are the potential causes and how can I fix this?

A: Low incorporation can stem from several factors, ranging from suboptimal cell health to incorrect experimental parameters.

Potential Cause 1: Poor Cell Viability or Metabolic State Primary cells are more sensitive to their culture environment than cell lines.[6] Stress from isolation, suboptimal culture conditions, or excessive passaging can lead to reduced metabolic activity and, consequently, decreased nucleotide synthesis.

-

Troubleshooting Steps:

-

Assess Cell Viability: Before and after the labeling experiment, perform a cell viability assay. Common methods include Trypan Blue exclusion, or fluorescence-based assays using reagents like Calcein-AM or Resazurin.[12][13][14][15][16] A viability of >90% is recommended.

-

Optimize Culture Conditions: Ensure you are using the recommended medium, supplements, and serum concentration for your specific primary cell type. Primary cells often have more stringent requirements than immortalized lines.[5]

-

Limit Passaging: Use primary cells at a low passage number, as they have a finite lifespan and can enter senescence, which is characterized by a halt in cell division.[6]

-

Potential Cause 2: Suboptimal Labeling Conditions The concentration of this compound and the incubation time are critical parameters that need to be optimized for each primary cell type.

-

Troubleshooting Steps:

-

Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of the radiolabel. High concentrations of D-ribose can sometimes have inhibitory or cytotoxic effects on certain cell types.[7][17]

-

Optimize Incubation Time: Conduct a time-course experiment to identify the window of linear incorporation. Short incubation times may not allow for sufficient uptake and incorporation, while excessively long times can lead to label saturation or cytotoxic effects.

-

Data-Driven Optimization of Labeling Conditions

| Parameter | Low Range | Mid Range | High Range | Rationale |

| This compound Conc. | 0.1-1 µCi/mL | 1-5 µCi/mL | 5-10 µCi/mL | Balance signal with potential cytotoxicity. |

| Incubation Time | 1-4 hours | 4-12 hours | 12-24 hours | Depends on the cell cycle length and metabolic rate of your primary cells. |

Potential Cause 3: Competition from Endogenous Ribose Pools The intracellular pool of unlabeled D-ribose, primarily synthesized from glucose via the pentose phosphate pathway, can dilute the specific activity of the exogenously supplied this compound.[9]

-

Troubleshooting Steps:

-

Culture Medium Glucose Concentration: Consider using a medium with a physiological glucose concentration. High glucose levels can drive the pentose phosphate pathway, increasing the endogenous ribose pool and reducing the incorporation of the radiolabel.

-

Issue 2: High Background in Liquid Scintillation Counting

Q: My negative control (unlabeled cells) and experimental samples show high and variable background counts. What could be causing this and how do I reduce it?

A: High background can obscure your true signal and is often caused by factors unrelated to the biological incorporation of the radiolabel.

Potential Cause 1: Chemiluminescence or Phosphorescence These are chemical or light-induced emissions of light from the scintillation vial components that are not related to the radioactive decay of tritium.[18]

-

Troubleshooting Steps:

-

Dark Adaptation: After adding the scintillation cocktail, allow the vials to sit in the dark for at least one hour before counting. This allows for the decay of phosphorescence.

-

Neutralize Samples: If your sample preparation involves alkaline solutions, ensure the final sample is neutralized before adding the scintillation cocktail to prevent chemiluminescence.[18]

-

Potential Cause 2: Static Electricity Static charges on the surface of plastic scintillation vials can discharge during counting, leading to spurious counts.[18]

-

Troubleshooting Steps:

Potential Cause 3: Contamination Radioactive contamination of the liquid scintillation counter, vials, or pipettes can lead to elevated background readings.[19]

-

Troubleshooting Steps:

-

Wipe Tests: Regularly perform wipe tests on the surfaces of the liquid scintillation counter and surrounding work areas to check for contamination.

-

Dedicated Equipment: Use dedicated pipettes and other equipment for handling radioactive materials to prevent cross-contamination.

-

Issue 3: Inconsistent and Non-Reproducible Results

Q: I am observing significant variability between replicate samples and experiments. What are the likely sources of this inconsistency?

A: Reproducibility is key to reliable data. Inconsistency in radiolabeling experiments with primary cells often points to variations in cell handling and experimental execution.

Potential Cause 1: Heterogeneity of Primary Cell Cultures Unlike uniform cell lines, primary cultures can be a heterogeneous population of different cell types from the source tissue.[6] This can lead to variability in metabolic rates and labeling efficiency.

-

Troubleshooting Steps:

-

Cell Characterization: If possible, use cell sorting techniques (e.g., FACS) to enrich for your target cell population.

-

Consistent Isolation Protocol: Standardize your cell isolation protocol to minimize batch-to-batch variability.

-

Potential Cause 2: Inconsistent Cell Seeding and Growth Uneven cell numbers or differences in the growth phase of the cells at the time of labeling will lead to variable results.

-

Troubleshooting Steps:

-

Accurate Cell Counting: Ensure accurate cell counting before seeding.

-

Allow for Adherence and Recovery: After seeding, allow the cells sufficient time to adhere and recover from the stress of passaging before starting the labeling experiment.

-

Label During Logarithmic Growth Phase: Perform experiments when cells are in the logarithmic growth phase, as this is typically when metabolic activity and proliferation are most consistent.

-

Potential Cause 3: Inefficient Washing Steps Incomplete removal of unincorporated this compound from the cell culture wells will result in artificially high and variable counts.

-

Troubleshooting Steps:

-

Standardize Washing Protocol: After the labeling period, wash the cell monolayer multiple times (e.g., 3-5 times) with ice-cold phosphate-buffered saline (PBS) or a similar buffer.

-

Aspirate Thoroughly: Ensure complete aspiration of the wash buffer between each step without disturbing the cell monolayer.

-

Section 3: Key Experimental Protocols & Workflows

Protocol 1: this compound Labeling of Adherent Primary Cells

-

Cell Seeding: Seed primary cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of the experiment.

-

Pre-incubation: The day of the experiment, remove the culture medium and replace it with fresh, pre-warmed medium. Allow the cells to equilibrate for at least one hour.

-

Labeling: Prepare a working solution of this compound in the appropriate culture medium at the desired final concentration. Remove the medium from the cells and add the labeling medium.

-

Incubation: Incubate the cells for the optimized duration under standard culture conditions (e.g., 37°C, 5% CO2).

-

Washing: After incubation, aspirate the labeling medium and wash the cells 3-5 times with ice-cold PBS to remove unincorporated radiolabel.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a simple NaOH solution).

-

Quantification:

-

Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add an appropriate scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Normalization: Use a portion of the cell lysate to perform a protein assay (e.g., BCA or Bradford assay) to normalize the CPM to the amount of protein per sample.

-

Workflow for Troubleshooting Low Labeling Efficiency

Caption: A logical workflow for diagnosing and resolving low this compound incorporation.

Metabolic Pathway of Exogenous D-Ribose

Caption: Simplified metabolic fate of exogenous this compound within a primary cell.

Section 4: References

-

Benchchem. (n.d.). Technical Support Center: Optimizing 14C Liquid Scintillation Counting. Retrieved from

-

Ludlum Measurements, Inc. (n.d.). Repair Tips - High Background Count in Alpha Monitoring. Retrieved from

-

ResearchGate. (n.d.). The intracellular metabolism of endogenous and exogenous D-ribose.... Retrieved from

-

IAEA. (n.d.). Liquid Scintillation Counting. Retrieved from

-

Shecterle, L. M., & St Cyr, J. A. (2018). Understanding D-Ribose and Mitochondrial Function. Integrative Medicine: A Clinician's Journal, 17(3), 34–39. Retrieved from [Link]

-

SciSpace. (2018). Understanding D-Ribose and Mitochondrial Function. Retrieved from

-

Science.gov. (n.d.). cell viability assays: Topics by Science.gov. Retrieved from

-

R&D Systems. (n.d.). Cell Viability/Growth Assays and Reagents. Retrieved from

-

Merck Millipore. (n.d.). Cell Viability and Proliferation Assays. Retrieved from

-

Thermo Fisher Scientific. (n.d.). Cell Viability Assays. Retrieved from

-